1-(Pirazin-2-il)propan-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

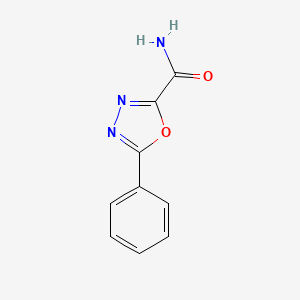

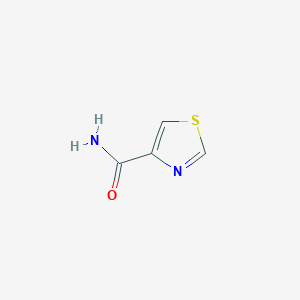

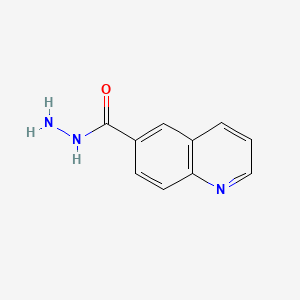

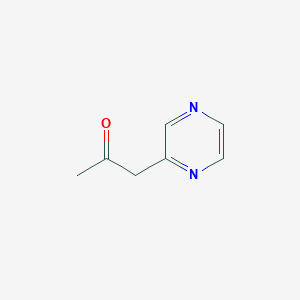

1-(Pyrazin-2-yl)propan-2-one is an organic compound with the molecular formula C7H8N2O . It is also known by other names such as Acetonylprazine and 1-pyrazin-2-ylacetone .

Molecular Structure Analysis

The molecular structure of 1-(Pyrazin-2-yl)propan-2-one consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is InChI=1S/C7H8N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5H,4H2,1H3 .Aplicaciones Científicas De Investigación

Bloques de construcción heterocíclicos

“1-(Pirazin-2-il)propan-2-ona” se utiliza como un bloque de construcción heterocíclico en la síntesis química . Los compuestos heterocíclicos se utilizan ampliamente en química medicinal debido a sus diversas actividades biológicas.

Actividad antifibrótica

Un estudio ha demostrado que los derivados de pirimidina, que se pueden sintetizar utilizando “this compound”, tienen actividades antifibróticas significativas . Se encontró que estos compuestos inhiben la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular in vitro .

Investigación en proteómica

El compuesto “1-(Pirazin-2-il)propan-2-amina trihidrocloruro”, que se puede derivar de “this compound”, se utiliza en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones.

Descubrimiento de fármacos

“this compound” se utiliza en el descubrimiento de nuevos fármacos . Es parte de una colección de productos químicos únicos que se proporcionan a los investigadores de descubrimiento temprano .

Actividades farmacológicas

Los compuestos que contienen una porción de pirimidina, que se pueden sintetizar utilizando “this compound”, se sabe que exhiben diversos tipos de actividades biológicas y farmacéuticas . Estas incluyen actividades antimicrobianas, antivirales, antitumorales y antifibróticas .

Química medicinal

La porción de pirimidina, que se puede sintetizar utilizando “this compound”, se considera una estructura privilegiada en la química medicinal . Se utiliza en el diseño de nuevos compuestos heterocíclicos con posibles actividades biológicas .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-(Pyrazin-2-yl)propan-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For example, 1-(Pyrazin-2-yl)propan-2-one has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing or destabilizing their structures and functions.

Cellular Effects

The effects of 1-(Pyrazin-2-yl)propan-2-one on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(Pyrazin-2-yl)propan-2-one has been observed to modulate the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . It can also affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, 1-(Pyrazin-2-yl)propan-2-one exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, 1-(Pyrazin-2-yl)propan-2-one has been shown to inhibit the activity of certain kinases, which are enzymes that play crucial roles in cell signaling pathways . This inhibition can lead to downstream effects on cellular processes such as proliferation and apoptosis. Additionally, 1-(Pyrazin-2-yl)propan-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of 1-(Pyrazin-2-yl)propan-2-one over time in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 1-(Pyrazin-2-yl)propan-2-one can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. Its degradation products may also have biological activity, which should be taken into account in experimental designs.

Dosage Effects in Animal Models

The effects of 1-(Pyrazin-2-yl)propan-2-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.

Metabolic Pathways

1-(Pyrazin-2-yl)propan-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can then be further processed and excreted from the body. The metabolic flux of 1-(Pyrazin-2-yl)propan-2-one can influence the levels of other metabolites, potentially affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 1-(Pyrazin-2-yl)propan-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 1-(Pyrazin-2-yl)propan-2-one can influence its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of 1-(Pyrazin-2-yl)propan-2-one is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, 1-(Pyrazin-2-yl)propan-2-one can interact with specific biomolecules, modulating their activity and influencing cellular processes.

Propiedades

IUPAC Name |

1-pyrazin-2-ylpropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVMSCXHSSBGRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334909 |

Source

|

| Record name | 1-(pyrazin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6784-62-9 |

Source

|

| Record name | 1-(pyrazin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)